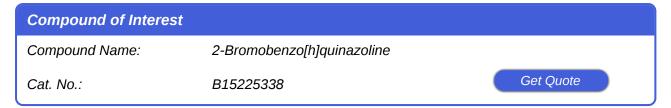


# Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for a range of brominated quinazoline and quinazolinone derivatives. It is important to note that a comprehensive search of the available scientific literature did not yield specific spectroscopic data for **2-Bromobenzo[h]quinazoline**. Therefore, this document presents data for structurally related compounds to serve as a reference point for researchers working with this class of molecules. The provided data and experimental protocols are intended to offer insights into the expected spectral characteristics and the methodologies for their acquisition.

### Representative Spectroscopic Data

The following tables summarize <sup>1</sup>H NMR, <sup>13</sup>C NMR, and other spectroscopic data for several brominated quinazoline and quinazolinone derivatives as reported in the literature. These examples can help in predicting the spectral features of **2-Bromobenzo[h]quinazoline**.

## Table 1: <sup>1</sup>H NMR Data for Brominated Quinazoline Derivatives



Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(3- bromophenyl)quinazoline[1]	CDCl <sub>3</sub>	9.47 (s, 1H), 8.80 (s, 1H), 8.56 (d, J = 8 Hz, 1H), 8.09 (d, J = 12 Hz, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H)
2-(4- bromophenyl)quinazoline[1]	CDCl3	9.43 (s, 1H), 8.50-8.47 (m, 2H), 8.06 (d, J = 8 Hz, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H)
2-(4-Bromophenyl)quinazolin- 4(3H)-one[2]	DMSO-d₅	12.61 (br s, 1H), 8.16 (dd, J = 7.9, 1.1 Hz, 1H), 8.13 (d, J = 8.6 Hz, 2H), 7.87-7.83 (m, 1H), 7.78-7.74 (m, 3H), 7.56-7.52 (m, 1H)

Table 2: <sup>13</sup>C NMR Data for Brominated Quinazoline

**Derivatives** 

Compound	Solvent	Chemical Shifts (δ, ppm)
2-(3- bromophenyl)quinazoline[1]	CDCl <sub>3</sub>	160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9
2-(4- bromophenyl)quinazoline[1]	CDCl <sub>3</sub>	160.5, 160.1, 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 125.4, 123.6

# Table 3: Mass Spectrometry and IR Data for Brominated Quinazolinone Derivatives



Compound	Technique	Key Data
2-(4-Bromophenyl)quinazolin- 4(3H)-one[2]	HRMS (ESI)	m/z calcd for C <sub>14</sub> H <sub>10</sub> BrN <sub>2</sub> O <sup>+</sup> [M + H <sup>+</sup> ] 300.9971, found 300.9972
3-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl]1,2-dihydropyridine-3-carbonitrile[3]	IR (KBr, cm <sup>−1</sup> )	1737 (C=O, pyridone), 1680 (C=O, quinazolinone), 2218 (- CN)
3-{4-[6-(p-Tolyl-2-thioxo-1,2-dihydropyrimidin-4-yl]phenyl-6,8-dibromo-2-phenyl-3H-quinazolin-4-one[3]	MS (m/z)	674, 676, 678 (M+)

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining spectroscopic data for novel quinazoline derivatives, based on methodologies reported in the cited literature.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.[1][2] [4]

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard ( $\delta$  = 0.00 ppm).[2]
- Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[2]

#### **Infrared (IR) Spectroscopy**



IR spectra are often recorded on an FTIR spectrometer.

- Sample Preparation: For solid samples, the KBr disc technique is commonly employed.[5] A
  small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin
  pellet.
- Data Acquisition: The spectrum is typically recorded in the region of 4000-400 cm<sup>-1</sup>.[5]

#### Mass Spectrometry (MS)

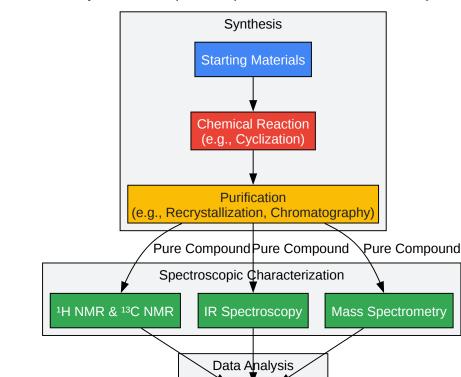
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI).[2]

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

#### **Visualization of Experimental Workflow**

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinazoline derivative.





General Workflow for Synthesis and Spectroscopic Characterization of a Novel Quinazoline Derivative

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Structure Elucidation

General workflow from synthesis to spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of brominated quinazolines based on available data for related compounds. Researchers are encouraged to perform their own detailed spectroscopic analysis for novel compounds.



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